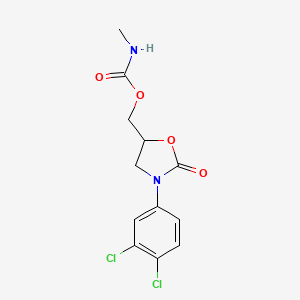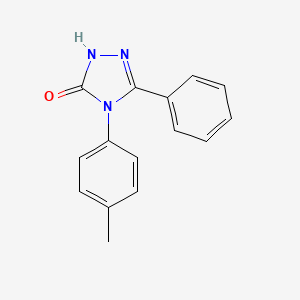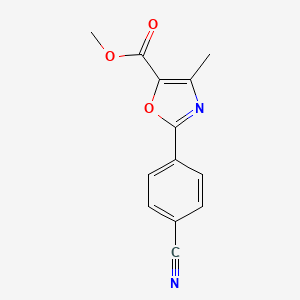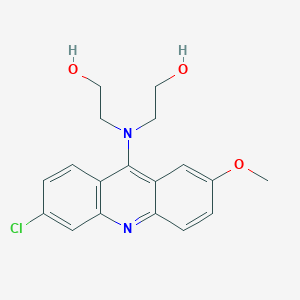![molecular formula C11H8Cl2N2O2 B12914723 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-05-9](/img/structure/B12914723.png)
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of mucochloric acid and benzene as starting materials, followed by a series of reactions to introduce the pyridazinone ring and the dichlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazinone compounds.
科学研究应用
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone structure.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazinone core.
Norflurazon: Another herbicide with a pyridazinone structure.
Uniqueness
What sets 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one apart from these similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
属性
CAS 编号 |
87426-05-9 |
|---|---|
分子式 |
C11H8Cl2N2O2 |
分子量 |
271.10 g/mol |
IUPAC 名称 |
3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
InChI 键 |
SHSLZLVVBHDDRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


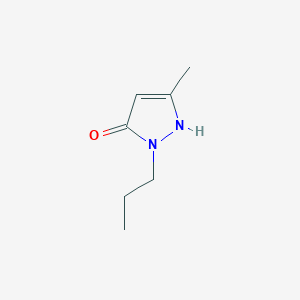
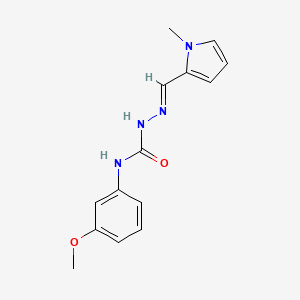
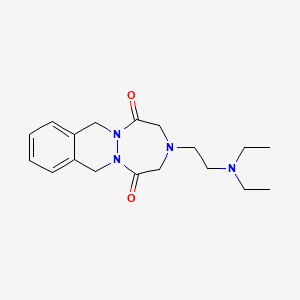

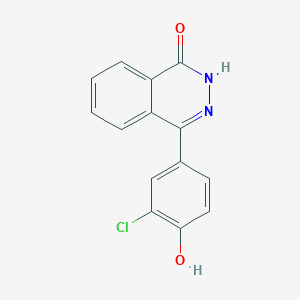

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
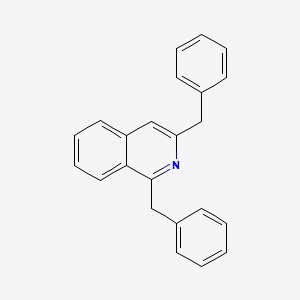
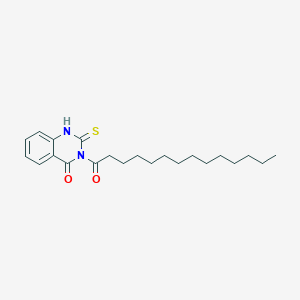
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
